2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate
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Overview
Description
2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic compound featuring a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate typically involves multiple steps. One common approach includes the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by functionalization with the bromo, chloro, and methoxy groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromo and chloro positions, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methoxyphenyl acetate
- 3-chlorophenyl thiazolyl acetate
- 6-methoxyphenyl triazolyl acetate
Uniqueness
2-bromo-4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate is unique due to its specific combination of functional groups and the thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13BrClN3O4S |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[2-(3-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C20H13BrClN3O4S/c1-10(26)29-17-14(21)6-11(7-15(17)28-2)8-16-19(27)25-20(30-16)23-18(24-25)12-4-3-5-13(22)9-12/h3-9H,1-2H3/b16-8- |
InChI Key |
MSYBXWROSSNYAP-PXNMLYILSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
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